molecular formula C20H32NO+ B12812244 Tricyclamol, (R)- CAS No. 769057-10-5

Tricyclamol, (R)-

Cat. No.: B12812244
CAS No.: 769057-10-5
M. Wt: 302.5 g/mol
InChI Key: FRBBPWXCRBHYJQ-FQEVSTJZSA-N
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Description

Tricyclamol, ®- is a quaternary ammonium compound known for its spasmolytic action on smooth muscle. It is a crystalline, odorless substance that is readily soluble in water. This compound can be administered orally or via subcutaneous injection. Tricyclamol, ®- has been used in various medical applications due to its ability to inhibit the spasmogenic effects of acetylcholine, carbachol, pilocarpine, and barium chloride .

Preparation Methods

The synthesis of Tricyclamol, ®- involves the formation of a pyrrolidinium ring with a specific stereochemistry. The synthetic route typically includes the following steps:

Industrial production methods for Tricyclamol, ®- are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Tricyclamol, ®- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include various substituted pyrrolidinium compounds .

Scientific Research Applications

Tricyclamol, ®- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Tricyclamol, ®- involves its interaction with acetylcholine receptors. By inhibiting the spasmogenic effects of acetylcholine and other similar compounds, Tricyclamol, ®- reduces the motility of smooth muscles. This action is particularly useful in controlling pain associated with peptic ulceration and other gastrointestinal disorders .

Comparison with Similar Compounds

Tricyclamol, ®- can be compared with other quaternary ammonium compounds such as atropine and hyoscyamine. While atropine and hyoscyamine also exhibit spasmolytic properties, Tricyclamol, ®- is unique in its higher potency and specific stereochemistry. Similar compounds include:

Properties

CAS No.

769057-10-5

Molecular Formula

C20H32NO+

Molecular Weight

302.5 g/mol

IUPAC Name

(1R)-1-cyclohexyl-3-(1-methylpyrrolidin-1-ium-1-yl)-1-phenylpropan-1-ol

InChI

InChI=1S/C20H32NO/c1-21(15-8-9-16-21)17-14-20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2,4-5,10-11,19,22H,3,6-9,12-17H2,1H3/q+1/t20-/m0/s1

InChI Key

FRBBPWXCRBHYJQ-FQEVSTJZSA-N

Isomeric SMILES

C[N+]1(CCCC1)CC[C@@](C2CCCCC2)(C3=CC=CC=C3)O

Canonical SMILES

C[N+]1(CCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O

Origin of Product

United States

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